N-(3-chloro-4-methylphenyl)-N'-1-naphthylurea
Overview
Description
“N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” is a urea derivative. Urea derivatives are organic compounds that contain a urea moiety (-NH-CO-NH-), which is a functional group with two amine residues joined by a carbonyl (C=O) functional group .
Synthesis Analysis
While the specific synthesis pathway for “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” is not available, urea compounds are generally synthesized from an isocyanate and an amine . This involves the reaction of an isocyanate functional group (-N=C=O) with an amine group (-NH2) to form a urea .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” would likely involve a urea core with a 3-chloro-4-methylphenyl group and a 1-naphthyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis
Urea compounds, including “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea”, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo reactions with other carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” would depend on its molecular structure. Urea compounds are typically solid at room temperature and are soluble in water .Mechanism of Action
The mechanism of action of “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” is not known without specific context. If this compound is a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Future Directions
The future directions for research on “N-(3-chloro-4-methylphenyl)-N’-1-naphthylurea” would depend on its applications. If it has potential medicinal properties, future research could involve further pharmacological testing and clinical trials. If it’s used in chemical synthesis, future research could involve finding new reactions it can participate in or improving its synthesis .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-naphthalen-1-ylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-9-10-14(11-16(12)19)20-18(22)21-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMVHVSKEHUISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.